

Physical and chemical properties of 2-(Bromomethyl)pyrazine

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Compound of Interest

Compound Name: 2-(Bromomethyl)pyrazine

Cat. No.: B1281218

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An In-depth Technical Guide to 2-(Bromomethyl)pyrazine

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-(Bromomethyl)pyrazine**, tailored for researchers, scientists, and professionals in the field of drug development. This document details the compound's characteristics, experimental protocols for its synthesis and analysis, and its chemical reactivity, presenting quantitative data in structured tables and visualizing workflows using Graphviz.

Physical and Chemical Properties

2-(Bromomethyl)pyrazine is a substituted pyrazine derivative that serves as a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical compounds. Its reactivity is primarily centered around the bromomethyl group, which is susceptible to nucleophilic substitution.

Physical Properties

The physical characteristics of **2-(Bromomethyl)pyrazine** are summarized in the table below. These properties are essential for its handling, storage, and use in experimental settings.

Property	Value	Source
Molecular Formula	C ₅ H ₅ BrN ₂	--INVALID-LINK--[1]
Molecular Weight	173.01 g/mol	--INVALID-LINK--[1], --INVALID-LINK--[2]
Boiling Point	216.9 °C at 760 mmHg	--INVALID-LINK--[3]
Density	1.642 g/cm ³	--INVALID-LINK--[3]
Flash Point	85.0 °C	--INVALID-LINK--[3]
CAS Number	60023-35-0	--INVALID-LINK--[1], --INVALID-LINK--[2]
Appearance	Not specified (likely a solid or liquid at room temperature)	
Solubility	No explicit data found for the free base. The hydrobromide salt is soluble in methanol.	

Chemical Properties

The chemical behavior of **2-(Bromomethyl)pyrazine** is dictated by the electron-deficient pyrazine ring and the reactive bromomethyl substituent. The pyrazine ring is susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions. The bromomethyl group, however, readily participates in nucleophilic substitution reactions.

Property	Description	Source
Reactivity	The bromomethyl group is a good leaving group, making the compound an excellent substrate for S_N2 reactions with a variety of nucleophiles.	
Stability	Store in an inert atmosphere at 2-8°C. ^[4] It is likely sensitive to moisture and light.	--INVALID-LINK-- ^[4]
Key Reactions	Undergoes nucleophilic substitution with amines, alcohols, and thiols to form the corresponding substituted pyrazines.	--INVALID-LINK-- ^[5]

Experimental Protocols

This section outlines detailed methodologies for the synthesis and spectroscopic analysis of **2-(Bromomethyl)pyrazine**.

Synthesis Protocol: Radical Bromination of 2-Methylpyrazine

A common method for the synthesis of **2-(Bromomethyl)pyrazine** is the radical bromination of 2-methylpyrazine using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

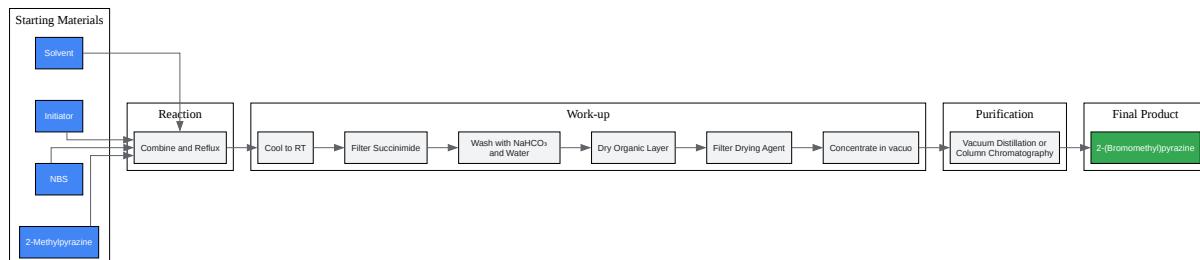
Materials:

- 2-Methylpyrazine
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

- Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
- Sodium bicarbonate solution (aqueous, saturated)
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Reaction flask, condenser, magnetic stirrer, and heating mantle
- Separatory funnel

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylpyrazine in carbon tetrachloride.
- Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of the radical initiator (e.g., benzoyl peroxide).
- Heat the reaction mixture to reflux with vigorous stirring. The reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine completion.
- Once the reaction is complete, cool the mixture to room temperature.
- Filter the mixture to remove the succinimide byproduct.
- Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts, followed by a wash with water.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- The crude **2-(Bromomethyl)pyrazine** can be purified by vacuum distillation or column chromatography on silica gel.

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Caption: General workflow for the synthesis of **2-(Bromomethyl)pyrazine**.

Spectroscopic Analysis Protocols

Sample Preparation:

- Dissolve 5-10 mg of **2-(Bromomethyl)pyrazine** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved to avoid line broadening.

^1H NMR Acquisition Parameters:

- Spectrometer: 400 MHz or higher
- Pulse Program: Standard single-pulse sequence
- Spectral Width: 0-12 ppm

- Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)
- Relaxation Delay: 1-2 seconds
- Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.

¹³C NMR Acquisition Parameters:

- Spectrometer: 100 MHz or higher
- Pulse Program: Proton-decoupled pulse sequence
- Spectral Width: 0-200 ppm
- Number of Scans: 1024 or more (due to lower natural abundance of ¹³C)
- Relaxation Delay: 2-5 seconds

Sample Preparation:

- For Solids (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- For Liquids or Solutions (Thin Film Method):
 - Place a drop of the neat liquid or a concentrated solution in a volatile solvent onto a salt plate (e.g., NaCl or KBr).
 - Carefully place a second salt plate on top to create a thin film.

FTIR Acquisition Parameters:

- Spectrometer: Standard FTIR spectrometer
- Spectral Range: 4000-400 cm⁻¹

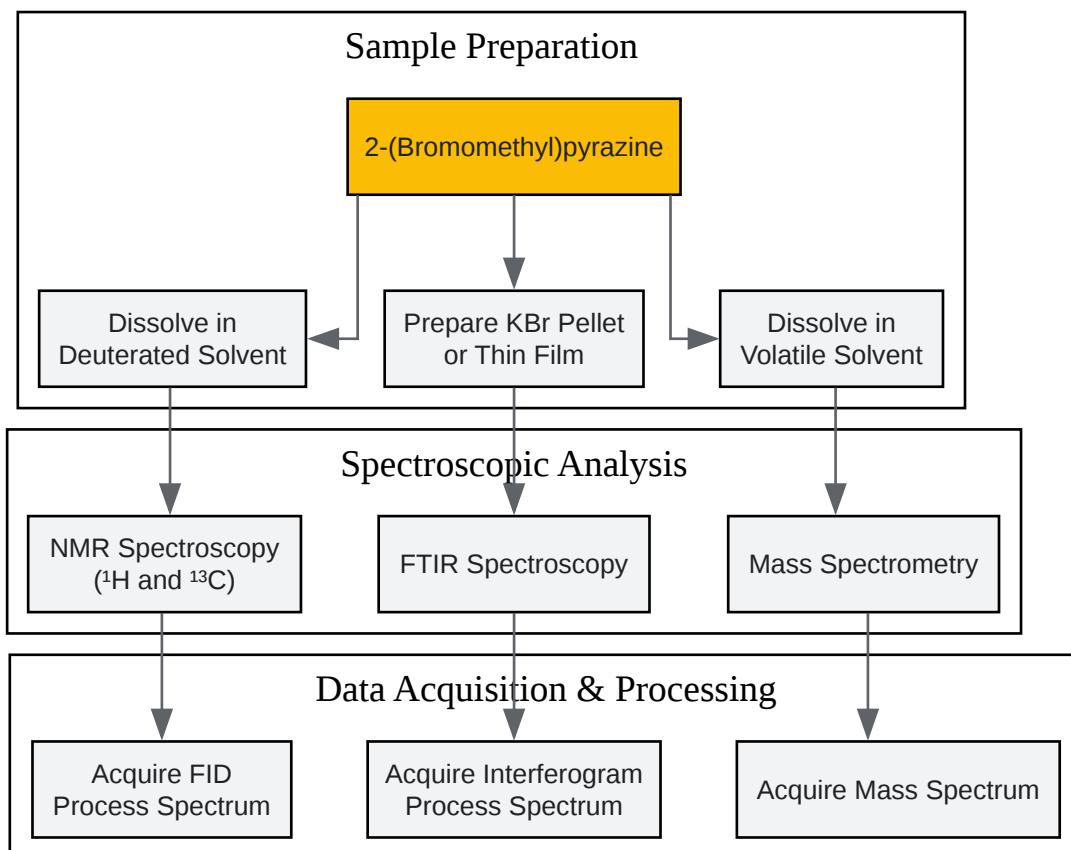
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32
- Background: A spectrum of the empty sample holder (for thin film) or a pure KBr pellet should be recorded as the background.

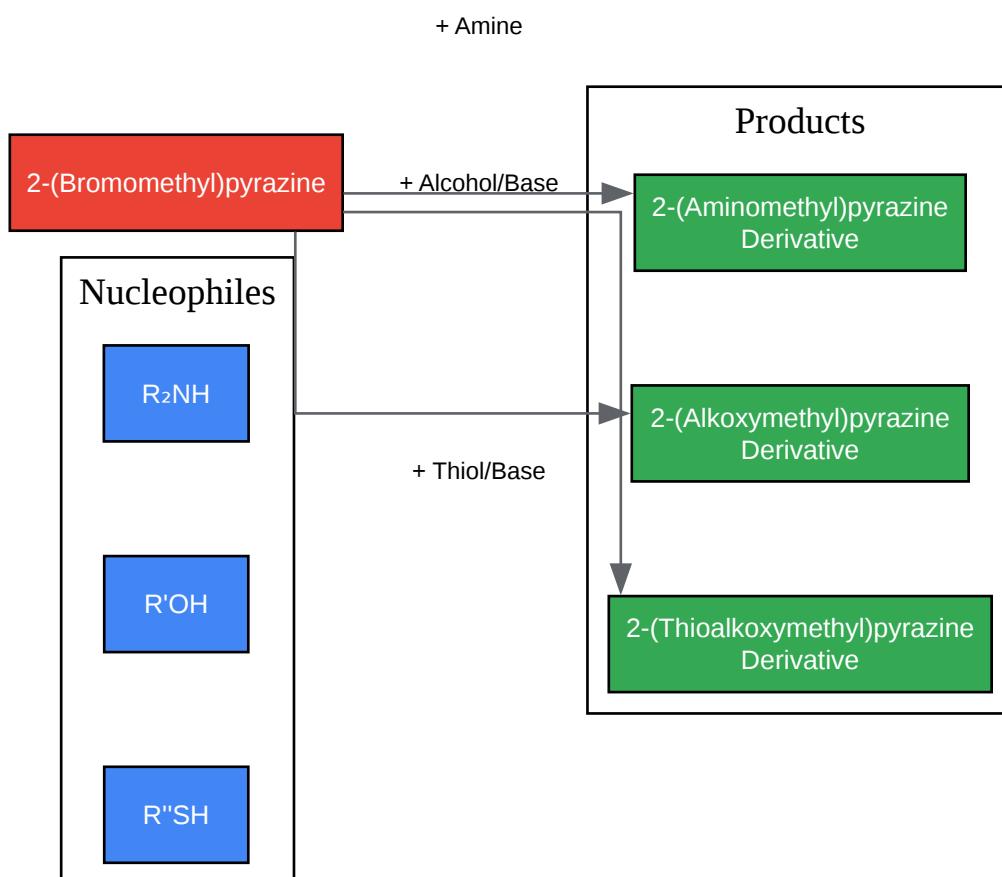
Sample Preparation:

- Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Acquisition Parameters (Electron Ionization - EI):

- Ionization Method: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Range: 50-300 m/z
- Inlet System: Direct insertion probe or GC inlet for volatile samples.





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